Cholesteryl arachidonate
Description
Biological Significance of Cholesteryl Esters within Lipid Metabolism
Cholesteryl esters are synthesized from cholesterol and a fatty acid, a process that renders them more hydrophobic than free cholesterol. wikipedia.org This increased hydrophobicity is key to their primary function: serving as the main form for storing and transporting cholesterol throughout the body. wikipedia.orgnews-medical.net Within cells, they are packed into lipid droplets, which act as reservoirs of neutral lipids, preventing the toxicity that can arise from an excess of free cholesterol. creative-proteomics.combiorxiv.orgavantiresearch.com
Cholesteryl Arachidonate (B1239269) as a Key Sterol Ester in Cellular Homeostasis
Cholesteryl arachidonate is classified as a sterol ester and is notable for its role in biological membranes and cellular signaling. cymitquimica.com It is formed through the esterification of cholesterol with arachidonic acid, a polyunsaturated omega-6 fatty acid. cymitquimica.com This specific composition gives this compound distinct roles in maintaining cellular health.
It contributes to the fluidity and stability of cellular membranes and serves as a reservoir for arachidonic acid. cymitquimica.com Arachidonic acid itself is a precursor to a wide array of bioactive lipids, including eicosanoids, which are critical signaling molecules in inflammatory responses and other physiological processes. cymitquimica.com Therefore, the storage and release of arachidonic acid from this compound are vital for cellular signaling cascades.
Overview of this compound's Multifaceted Roles in Biological Processes
This compound is involved in a variety of biological functions, extending beyond simple lipid storage. Its presence and metabolism have been noted in several key areas:
Atherosclerosis: Cholesteryl esters, including this compound, are major components of the lipid-laden foam cells that characterize atherosclerotic plaques. caymanchem.comnih.gov The oxidation of the arachidonate portion of the molecule can contribute to macrophage activation and the progression of these lesions. caymanchem.comnih.gov
Inflammation: As a source of arachidonic acid, this compound is indirectly involved in the inflammatory process. cymitquimica.com The release of arachidonic acid can lead to the production of pro-inflammatory mediators. researchgate.net Furthermore, oxidized this compound has been shown to activate inflammatory pathways in macrophages. plos.org
Cancer: Recent research has highlighted the role of cholesteryl ester homeostasis in cancer progression. One study identified this compound as a dominant substrate for the enzyme LIPA, which is involved in cancer metastasis. biorxiv.orgbiorxiv.org
Ocular Health: this compound is found in the secretions of the meibomian glands, which form the lipid layer of the tear film. arvojournals.orgnih.gov It is believed to contribute to the antimicrobial properties of this fluid, protecting the ocular surface. plos.orgnih.gov
Detailed Research Findings
| Enzyme | Function | Location | Significance |
|---|---|---|---|
| Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) | Catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoAs. creative-proteomics.comjcancer.org | Endoplasmic Reticulum. creative-proteomics.com | Essential for cellular cholesterol storage and the formation of lipid droplets. creative-proteomics.comcreative-proteomics.com Dysregulation is implicated in atherosclerosis and cancer. jcancer.org |
| Lipase (B570770) A (LIPA) | Hydrolyzes cholesteryl esters, with a preference for this compound in some cancer cells. biorxiv.orgbiorxiv.org | Lysosomes. | Plays a key role in the mobilization of cholesterol from lipid droplets. biorxiv.org Its activity is linked to cancer metastasis. biorxiv.orgbiorxiv.org |
| Neutral Cholesterol Ester Hydrolase (nCEH) | Hydrolyzes cholesteryl esters in neutral cellular compartments. creative-proteomics.com | Cytosol, Endoplasmic Reticulum. | Contributes to the release of free cholesterol for cellular use. creative-proteomics.com |
| Acid Cholesterol Ester Hydrolase (aCEH) | Hydrolyzes cholesteryl esters in acidic cellular compartments. creative-proteomics.com | Lysosomes. creative-proteomics.com | Important for the breakdown of cholesteryl esters taken up by the cell via lipoproteins. creative-proteomics.com |
| 12/15-Lipoxygenase (12/15-LO) | Enzymatically oxidizes this compound. nih.gov | Cytosol. | Generates oxidized cholesteryl esters that can induce inflammatory responses in macrophages. nih.govnih.gov |
| Biological Process/Condition | Role of this compound | Key Findings |
|---|---|---|
| Atherosclerosis | Component of foam cells and oxidized LDL. caymanchem.comnih.gov | Oxidation of the arachidonate moiety contributes to macrophage activation and inflammation within atherosclerotic plaques. caymanchem.complos.orgnih.gov An oxidized form, BEP-CE, has been detected in human atherosclerotic lesions. nih.gov |
| Cancer | Substrate for LIPA-mediated hydrolysis in cancer metastasis. biorxiv.orgbiorxiv.org | Hydrolysis of this compound by LIPA releases arachidonic acid and cholesterol, which can promote cancer progression. biorxiv.orgresearchgate.net Inhibition of LIPA has been shown to suppress metastasis in research models. biorxiv.orgbiorxiv.org |
| Inflammation | Reservoir for arachidonic acid, a precursor to eicosanoids. cymitquimica.com | The release of arachidonic acid is a key step in the inflammatory cascade. cymitquimica.com Oxidized this compound itself can act as an inflammatory signaling molecule. plos.org |
| Ocular Surface Defense | Component of meibomian gland secretions. arvojournals.orgnih.gov | Contributes to the antimicrobial activity of the tear film's lipid layer, protecting against pathogens. plos.orgnih.gov |
| Cystic Fibrosis | Elevated levels in bronchoalveolar lavage fluid. caymanchem.com | Increased levels of this compound are observed in the airways of pediatric cystic fibrosis patients, suggesting a role in the inflammatory environment of the disease. plos.org |
Structure
2D Structure
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXSFYNMSOULQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Cholesteryl Arachidonate
Enzymatic Esterification of Cholesterol and Arachidonic Acid
The synthesis of cholesteryl esters, including cholesteryl arachidonate (B1239269), is a critical process for managing cellular cholesterol levels. When the concentration of free cholesterol in the cell exceeds what is needed for membrane structure and other functions, the excess is esterified and stored in cytoplasmic lipid droplets. nih.gov This prevents the cytotoxic effects of excessive free cholesterol. The primary enzymes responsible for this intracellular reaction are the Acyl-CoA:Cholesterol Acyltransferases. nih.govhmdb.ca
In mammals, two isoforms of Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferases (SOAT), catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. nih.gov The two isoforms, ACAT1 and ACAT2 (encoded by the SOAT1 and SOAT2 genes, respectively), are membrane-bound proteins located in the endoplasmic reticulum and exhibit differences in tissue distribution and substrate preference. nih.govahajournals.org
ACAT1 is ubiquitously expressed in various tissues. It shows a preference for oleoyl-CoA as its fatty acid substrate.
ACAT2 is primarily found in the intestines and liver. ahajournals.org It displays a broader substrate specificity and can efficiently esterify cholesterol with various fatty acids, including oleic acid, eicosapentaenoic acid, and docosapentaenoic acid.
While oleic acid is a common substrate, ACAT enzymes are also capable of esterifying cholesterol with arachidonic acid to form cholesteryl arachidonate. nih.gov Studies have shown that macrophage ACAT can catalyze the esterification of arachidonic acid's lipoxygenase products (such as 5-, 12-, and 15-HETE) to cholesterol, although these are less optimal substrates compared to arachidonic acid or oleic acid itself. nih.gov The synthesis of cholesteryl esters by ACAT2, in particular, contributes to the cholesteryl ester content of apoB-containing lipoproteins. ahajournals.org
The esterification of cholesterol is a highly regulated process, primarily governed by the availability of its substrates, particularly free cholesterol. An increase in intracellular free cholesterol levels allosterically activates ACAT, promoting the synthesis of cholesteryl esters. nih.govmedicoapps.org This forms a key part of cellular cholesterol homeostasis.
The regulation is also exerted at the transcriptional level through the Sterol Regulatory Element-Binding Protein (SREBP) pathway. biorxiv.orgjci.orgresearchgate.net When cellular sterol levels are low, SREBP-2 is activated, which upregulates the genes involved in cholesterol synthesis and uptake. jci.orglibretexts.org Conversely, when sterol levels are high, the activation of SREBP is suppressed, reducing cholesterol synthesis. libretexts.org While SREBP-2 primarily drives cholesterol synthesis, SREBP-1c preferentially activates genes for fatty acid synthesis. jci.org The interplay between these pathways ensures the availability of both cholesterol and fatty acids for esterification. For instance, Liver X Receptors (LXRs), when activated by excess oxysterols, can induce SREBP-1c expression to promote the synthesis of fatty acids like oleate (B1233923), the preferred substrate for esterification, thereby facilitating cholesterol storage. jci.org Hormonal signals also play a role; insulin (B600854) can increase the activity of HMG-CoA reductase, a key enzyme in cholesterol synthesis, while glucagon (B607659) has the opposite effect. medicoapps.org
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Isoforms and this compound Synthesis
Enzymatic Hydrolysis and Release of Arachidonic Acid
The breakdown, or hydrolysis, of this compound is as crucial as its synthesis. This process releases free cholesterol and arachidonic acid, both of which can then be utilized by the cell. biorxiv.orgbiorxiv.org Free cholesterol is essential for membrane integrity and as a precursor for steroid hormones, while arachidonic acid is a key precursor for the synthesis of eicosanoids, a group of potent signaling molecules including prostaglandins (B1171923) and leukotrienes. ontosight.aicaymanchem.comfao.org
Lysosomal Acid Lipase (B570770) (LIPA), also known as LAL or lysosomal acid cholesteryl ester hydrolase, is the critical enzyme responsible for hydrolyzing cholesteryl esters and triglycerides that enter the cell's lysosomes via lipoprotein endocytosis. hmdb.cabiorxiv.orgnih.govfrontiersin.org LIPA functions optimally at the acidic pH found within lysosomes. nih.gov
Recent research has identified LIPA as a key regulator of cholesteryl ester hydrolysis in various cell types, including cancer cells. biorxiv.orgbiorxiv.orgresearchgate.net Studies using mass spectrometry have specifically pinpointed this compound as a dominant and preferred substrate for LIPA. biorxiv.orgbiorxiv.orgresearchgate.net Inhibition of LIPA leads to a significant accumulation of cholesteryl esters, with a notable buildup of this compound. biorxiv.org This indicates that LIPA drives the rapid hydrolysis of this compound, playing a vital role in regulating its intracellular levels and releasing arachidonic acid for downstream pathways. biorxiv.orgbiorxiv.org This preferential hydrolysis of polyunsaturated cholesteryl esters, including this compound, has also been observed in other cell types like human arterial smooth muscle cells. biorxiv.org
Besides the acidic LIPA in lysosomes, cells also possess neutral cholesteryl ester hydrolases (nCEHs) that act on cholesteryl esters stored in cytoplasmic lipid droplets. biorxiv.orgbiorxiv.org The substrate specificity of these hydrolases can vary significantly, impacting which cholesteryl esters are preferentially broken down.
Studies comparing different commercial cholesterol ester hydrolase (CEH) preparations have demonstrated marked differences in their ability to hydrolyze various cholesteryl esters. nih.gov While esters like cholesteryl oleate and linoleate (B1235992) are readily hydrolyzed by most enzymes, the hydrolysis of this compound is highly variable, ranging from 20% to 80% completion depending on the specific enzyme used. nih.gov Some hydrolases exhibit a very low rate of activity towards this compound. nih.gov
In contrast, research on adrenal homogenates from rats indicates that this compound is the preferred substrate among several tested esters, being hydrolyzed more rapidly than saturated esters. This highlights that substrate preference is highly dependent on the specific enzyme and its tissue of origin.
| Enzyme/Tissue Source | Substrate | Relative Hydrolysis Rate/Efficiency | Reference |
|---|---|---|---|
| Lysosomal Acid Lipase (LIPA) | This compound | Dominant and rapidly hydrolyzed substrate | biorxiv.orgbiorxiv.org |
| Rat Adrenal Homogenate Hydrolase | This compound | Preferred substrate, hydrolyzed more rapidly than saturated esters | |
| Commercial CEH Preparations (Variable) | This compound | Highly variable (20-80% hydrolysis); rate can be up to 7 times lower than other enzymes | nih.gov |
| Commercial CEH Preparations (General) | Cholesteryl oleate | Nearly 100% hydrolysis | nih.gov |
| Commercial CEH Preparations (General) | Cholesteryl linoleate | Nearly 100% hydrolysis | nih.gov |
The hydrolysis of this compound is not a constant process but is regulated based on the specific needs of the cell or tissue. This context-dependent breakdown ensures that cholesterol and arachidonic acid are supplied for specific physiological or pathological processes.
Steroidogenesis: In adrenal cortical cells, the hydrolysis of stored cholesteryl esters is a critical step for providing the cholesterol backbone needed for the synthesis of steroid hormones. This process is acutely stimulated by the adrenocorticotropic hormone (ACTH). capes.gov.br Upon ACTH stimulation, adrenal cells show a significant depletion of their cholesteryl ester stores, with this compound being one of the major esters hydrolyzed to provide cholesterol for corticosterone (B1669441) production. caymanchem.comcapes.gov.br
Inflammation and Cancer: The LIPA-driven hydrolysis of this compound has been shown to be a key process in promoting cancer metastasis. biorxiv.orgbiorxiv.org The released arachidonic acid can be used to synthesize prostaglandins and other inflammatory mediators that support cancer progression. ontosight.aibiorxiv.org This pathway is regulated by a feedback loop involving the NF-κB signaling pathway, which can be activated by the products of this compound hydrolysis and, in turn, positively regulates LIPA expression. biorxiv.orgbiorxiv.org
Atherosclerosis: In macrophages within atherosclerotic plaques, cholesteryl esters accumulate, leading to foam cell formation. The hydrolysis of these esters is a key step in cholesterol trafficking. Defective hydrolysis by acid cholesteryl ester hydrolase (LIPA) can contribute to the development of atherosclerotic lesions. sigmaaldrich.com Furthermore, oxidized forms of this compound found in LDL particles can activate inflammatory signaling in macrophages, contributing to the progression of atherosclerosis. caymanchem.comnih.gov
Sterol Ester Hydrolases and Substrate Specificity for this compound
Oxidative Metabolism and Formation of Oxygenated this compound Derivatives
The polyunsaturated arachidonic acid moiety of this compound, with its four double bonds, renders the entire molecule highly susceptible to oxidation. nih.gov This oxidation can occur through enzymatic and free radical-mediated pathways, leading to a complex mixture of oxygenated this compound derivatives. nih.govfrontiersin.org These oxidized products are not merely byproducts of cellular stress but are increasingly recognized as potent signaling molecules.
Enzymatic Oxidation Pathways: Lipoxygenases and this compound
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. frontiersin.org Cholesteryl esters, including this compound, are known substrates for these enzymes, particularly 12/15-lipoxygenase. nih.govnih.gov
The 12/15-lipoxygenase (12/15-LOX) enzyme plays a crucial role in the specific oxidation of this compound. nih.govescholarship.org Studies have demonstrated that macrophage 12/15-LOX can effectively oxidize both intracellular cholesteryl esters and those within low-density lipoprotein (LDL) particles. nih.gov This enzymatic action introduces molecular oxygen into the arachidonate chain, leading to the formation of cholesteryl ester hydroperoxides. escholarship.org One of the primary products of this reaction is cholesteryl 15(S)-hydroperoxyeicosatetraenoate (15(S)-HPETE-CE). frontiersin.org
Research has shown that the oxidation of this compound by 15-lipoxygenase is a specific process. For instance, rabbit reticulocyte 15-lipoxygenase has been shown to oxygenate cholesterol esters containing polyenoic fatty acids, while those with saturated fatty acids are not affected. researchgate.net The translocation of 12/15-lipoxygenase from the cytosol to the cell membrane upon interaction with LDL is a key step in this process, allowing the enzyme to access and oxidize the cholesteryl esters. nih.gov
The biological relevance of this pathway is underscored by the detection of 12/15-LOX-specific oxidation products of this compound in murine macrophages. d-nb.info Furthermore, in human atherosclerotic lesions, a significant percentage of this compound is found in an oxidized state, highlighting the in vivo activity of such enzymatic pathways. frontiersin.org
Table 1: 12/15-Lipoxygenase-Mediated Oxidation of this compound
| Feature | Description | Reference |
|---|---|---|
| Enzyme | 12/15-Lipoxygenase (12/15-LOX) | nih.gov |
| Substrate | This compound | nih.gov |
| Primary Product | Cholesteryl 15(S)-hydroperoxyeicosatetraenoate (15(S)-HPETE-CE) | frontiersin.org |
| Cellular Context | Macrophages | nih.govd-nb.info |
| Mechanism | Dioxygenation of the arachidonate moiety | frontiersin.org |
| Biological Significance | Implicated in atherosclerosis | frontiersin.org |
Free Radical Oxidation of this compound
Beyond enzymatic pathways, this compound is highly susceptible to free radical-mediated oxidation, also known as autoxidation. nih.govacs.org This non-enzymatic process is initiated by the abstraction of a hydrogen atom from one of the bis-allylic positions of the arachidonic acid chain, leading to the formation of a lipid radical. frontiersin.org This initiates a chain reaction involving the addition of molecular oxygen to form peroxyl radicals, which can then abstract a hydrogen atom from another molecule to form a lipid hydroperoxide and a new radical. ahajournals.org
This process results in a complex and heterogeneous mixture of oxidation products. nih.govnih.gov The initial hydroperoxides can undergo further reactions, leading to the formation of a diverse array of secondary products. nih.gov The oxidation can be initiated by various reactive oxygen species (ROS) and is a hallmark of oxidative stress. mdpi.com
Studies have shown that the autoxidation of this compound leads to a complex mixture containing hydroperoxides and cyclic peroxides. nih.gov The free radical oxidation of cholesterol and its esters has been implicated in a number of human diseases, including atherosclerosis. nih.gov
Structural Characterization of Oxidized this compound Species (e.g., Bicyclic Endoperoxide Cholesteryl Esters)
The oxidation of this compound, through both enzymatic and free radical pathways, gives rise to a multitude of structurally distinct oxidized species. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) have been instrumental in identifying and characterizing these products. nih.govacs.org
A significant class of compounds formed, particularly through a combination of initial lipoxygenase-mediated oxidation followed by free radical reactions, are the bicyclic endoperoxide cholesteryl esters (BEP-CEs) . nih.govfrontiersin.org These molecules are characterized by the presence of a bicyclic endoperoxide group within the fatty acyl chain. nih.gov An example of such a product is cholesteryl (9,11)-epidioxy-15-hydroperoxy-(5Z,13E)-prostadienoate. nih.gov
The formation of these bicyclic endoperoxides can arise from different regioisomeric hydroperoxides of this compound. nih.govacs.org Research has identified all four possible types (I-IV) of bicyclic endoperoxides originating from the autoxidation of this compound. nih.govacs.org The stereochemistry of these products is also complex, with multiple diastereomers possible. nih.govacs.org For instance, the analysis of Type IV bicyclic endoperoxides has revealed the presence of all eight possible diastereomers, with a preferential formation of those with a syn configuration of the two alkyl chains on the cyclopentane (B165970) ring. nih.govacs.org
Beyond bicyclic endoperoxides, other complex oxidation products have been identified, including those with up to six oxygen atoms incorporated into the this compound molecule. nih.govfrontiersin.org Another novel class of peroxides identified from the autoxidation of this compound are dioxolane-isoprostanes, which possess both a bicyclic endoperoxide moiety and a dioxolane peroxide functionality. nih.gov
The structural diversity of these oxidized this compound species is directly linked to their varied biological activities. The presence of reactive functional groups such as hydroperoxides, endoperoxides, and aldehydes allows these molecules to interact with and modify other biomolecules, including proteins. frontiersin.org
Table 2: Major Classes of Oxidized this compound Derivatives
| Class of Derivative | Key Structural Feature | Formation Pathway(s) | Reference |
|---|---|---|---|
| Cholesteryl Ester Hydroperoxides (CEOOH) | Hydroperoxy group on the arachidonate chain | Enzymatic (Lipoxygenase) and Free Radical | escholarship.orgahajournals.org |
| Bicyclic Endoperoxide Cholesteryl Esters (BEP-CEs) | Bicyclic endoperoxide group in the fatty acyl chain | Combination of enzymatic and free radical oxidation | nih.govfrontiersin.orgnih.gov |
| Dioxolane-Isoprostanes | Bicyclic endoperoxide and a dioxolane peroxide functionality | Free Radical Autoxidation | nih.gov |
| Polyoxygenated Cholesteryl Esters | Multiple oxygen atoms incorporated into the arachidonate chain | Free Radical Oxidation | nih.govfrontiersin.org |
Cellular and Subcellular Localization and Dynamics of Cholesteryl Arachidonate
Integration and Dynamic Behavior within Biological Membranes
Cholesteryl esters, including cholesteryl arachidonate (B1239269), are key components of cellular membranes and lipoproteins, where they contribute to the structural and functional properties of these assemblies.
Influence on Membrane Fluidity and Structural Integrity
The incorporation of cholesteryl esters into lipid bilayers can modulate membrane fluidity and thickness. plos.orgbroadpharm.com While the rigid ring structure of cholesterol itself is known to decrease membrane fluidity above the phase transition temperature, the esterification with a long, unsaturated fatty acid like arachidonic acid introduces a flexible tail that can influence the packing of neighboring lipids. tandfonline.com The presence of unsaturated esters like cholesteryl arachidonate has been shown to affect the liquid crystalline phases of lipids. plos.org
Interactions with Other Membrane Lipids and Proteins
This compound's interactions with other membrane components are complex and multifaceted. Its hydrophobic nature drives its partitioning into the nonpolar core of membranes and lipoproteins. Within these environments, it can interact with the acyl chains of phospholipids (B1166683) and sphingolipids. mdpi.comscnu.edu.cn These interactions are crucial for the formation and stability of lipid-based structures like lipid nanoparticles. plos.org
While direct interactions between this compound and specific membrane proteins are not extensively documented, the behavior of its constituent parts, cholesterol and arachidonic acid, provides valuable insights. Cholesterol is known to interact with a variety of membrane proteins through specific binding motifs. ahajournals.org Similarly, arachidonic acid can bind to and modulate the activity of enzymes located within or near the membrane, such as cyclooxygenases (COX). mdpi.com Molecular dynamics simulations have shown that both cholesterol and arachidonic acid can occupy the hydrophobic channel of COX-1, suggesting a potential for this compound to interact with this and other membrane-associated proteins. mdpi.comspringermedizin.de
Role in Lipid Droplet Biogenesis and Metabolism
Lipid droplets are cellular organelles responsible for the storage of neutral lipids, including cholesteryl esters and triacylglycerols. This compound is a prominent component of these structures, particularly in certain cell types and conditions.
This compound as a Major Component of Lipid Droplet Cores
Lipid droplets consist of a neutral lipid core surrounded by a phospholipid monolayer and a variety of associated proteins. plos.org The synthesis of cholesteryl esters by acyl-CoA:cholesterol acyltransferases (ACATs) is a key step in the formation of lipid droplets. creative-proteomics.com In steroidogenic cells, such as those in the adrenal glands and ovaries, and in macrophage foam cells in atherosclerotic lesions, lipid droplets are particularly enriched in cholesteryl esters. plos.orgoup.com this compound is a significant species within this cholesteryl ester pool.
The accumulation of this compound within lipid droplets serves a protective function by sequestering excess cholesterol and arachidonic acid, which can be toxic to the cell in their free forms. creative-proteomics.com These droplets are not static storage depots but are dynamic organelles that are actively involved in lipid metabolism.
Association of Metabolic Enzymes with this compound-Rich Lipid Droplets
The surface of lipid droplets is a platform for the recruitment of a diverse array of proteins, including enzymes involved in lipid metabolism. Proteomic analyses of cholesteryl ester-enriched lipid droplets have identified numerous associated proteins. A study comparing the proteomes of cholesteryl ester-enriched and triacylglycerol-enriched lipid droplets in rat granulosa cells revealed 61 proteins that were elevated in the cholesteryl ester-rich fraction. plos.org
These proteins include structural components, membrane trafficking proteins, and metabolic enzymes. plos.org For instance, hormone-sensitive lipase (B570770) (HSL), a key enzyme in the hydrolysis of cholesteryl esters, is known to translocate to lipid droplets upon activation. oup.comahajournals.org Other enzymes, such as those involved in fatty acid remodeling and sphingomyelinases, have also been found to be enriched on cholesteryl ester-rich lipid droplets, particularly in the context of viral infections where these droplets are co-opted for viral replication. biorxiv.org
Table 1: Proteins Associated with Cholesteryl Ester-Enriched Lipid Droplets
| Protein Category | Examples | Putative Function | Reference |
| Structural Proteins | Vimentin, α-tubulin, β-tubulin, Perilipins | Maintenance of lipid droplet structure and integrity | plos.org |
| Metabolic Enzymes | Hormone-sensitive lipase (HSL), Acyl-CoA synthetase, Sphingomyelinases | Hydrolysis of cholesteryl esters, fatty acid activation, lipid remodeling | oup.combiorxiv.org |
| Membrane Trafficking | Rab GTPases (e.g., Rab5c, Rab8a), Annexins | Vesicular transport, interaction with other organelles | plos.orgbiorxiv.org |
| Chaperone Proteins | Hsp70, Hsp90 | Protein folding and stability | plos.org |
| Lipid Transport Proteins | - | Movement of lipids within the cell | biorxiv.org |
This table provides a summary of protein categories found to be associated with cholesteryl ester-enriched lipid droplets based on proteomic studies.
Regulation of Cholesteryl Ester Hydrolysis within Lipid Droplets
The breakdown of cholesteryl esters stored in lipid droplets is a tightly regulated process that releases free cholesterol and fatty acids for various cellular needs, such as membrane synthesis, hormone production, or efflux from the cell. creative-proteomics.com This hydrolysis is primarily catalyzed by neutral cholesteryl ester hydrolases (NCEHs), with hormone-sensitive lipase (HSL) and neutral cholesteryl ester hydrolase 1 (Nceh1) being prominent examples in macrophages. ahajournals.orgnih.gov
The activity of these hydrolases is subject to complex regulation. For instance, in macrophages, cholesterol itself can downregulate NCEH activity, creating a feedback loop that controls cellular cholesterol levels. ahajournals.orgnih.gov High-density lipoprotein (HDL) can enhance the hydrolysis of cholesteryl esters, promoting the mobilization of cholesterol from lipid droplets for reverse cholesterol transport. ahajournals.orgnih.gov The process of lipophagy, where lipid droplets are engulfed by autophagosomes and delivered to lysosomes for degradation by lysosomal acid lipase, represents another pathway for cholesteryl ester hydrolysis. ahajournals.org
The regulation of these hydrolytic enzymes is critical in the context of diseases like atherosclerosis, where the accumulation of cholesteryl ester-laden foam cells is a key pathological feature. Enhancing the hydrolysis of cholesteryl esters in these cells is a potential therapeutic strategy to promote cholesterol efflux and reduce plaque formation. ahajournals.orgnih.gov
Cholesteryl Arachidonate in Intercellular and Intracellular Signaling
A Precursor to Potent Bioactive Lipid Mediators
Cholesteryl arachidonate (B1239269) serves as a crucial precursor for a class of signaling molecules known as bioactive lipid mediators, which are essential for a variety of physiological and pathological processes. ontosight.aiub.edumdpi.comahajournals.org
The Release of Arachidonic Acid and Eicosanoid Biosynthesis
A key function of cholesteryl arachidonate is its role as a storage and delivery vehicle for arachidonic acid, a polyunsaturated omega-6 fatty acid. ontosight.aiub.edu Through the action of enzymes like phospholipase A2, arachidonic acid can be liberated from its ester linkage to cholesterol. ontosight.ai Once released, this free arachidonic acid becomes the substrate for several enzymatic pathways that produce a diverse array of signaling molecules called eicosanoids. ub.edufrontiersin.org
Fueling Prostaglandin (B15479496) and Leukotriene Synthesis
The arachidonic acid released from this compound is a direct precursor for the synthesis of prostaglandins (B1171923) and leukotrienes, two major classes of eicosanoids with powerful inflammatory and immunomodulatory effects. ontosight.ainih.gov For instance, in adrenocortical cells stimulated by adrenocorticotropic hormone (ACTH), the hydrolysis of cholesteryl esters provides the arachidonic acid necessary for increased prostaglandin E synthesis. lipidmaps.orgnih.gov Similarly, lipoproteins containing this compound can stimulate the production of prostacyclin (a type of prostaglandin) and prostaglandin E2 in vascular smooth muscle cells. ahajournals.org The synthesis of leukotrienes, another class of potent inflammatory mediators, is also influenced by the availability of arachidonic acid, which can be regulated by the breakdown of cholesteryl esters. tandfonline.comnih.govtandfonline.comresearchgate.net
Orchestrating Specific Cellular Signaling Pathways
Beyond its role as a precursor, this compound and its oxidized derivatives can directly influence and modulate specific intracellular signaling cascades, thereby impacting cellular function and response.
Activation of TLR4 and SYK Signaling by Oxidized this compound
Oxidized forms of this compound, such as cholesteryl ester hydroperoxides (OxCEs), are biologically active components of minimally oxidized LDL (mmLDL). plos.orgnih.govescholarship.org One specific oxidized this compound, a polyoxygenated molecule with bicyclic endoperoxide and hydroperoxide groups (BEP-CE), has been identified as a key player in activating macrophages. plos.orgnih.gov This activation occurs through a specific signaling pathway involving Toll-like receptor 4 (TLR4) and spleen tyrosine kinase (SYK). plos.orgnih.govnih.govmdpi.com BEP-CE can induce the dimerization of TLR4, leading to the phosphorylation and activation of SYK. plos.orgnih.gov This TLR4/SYK-dependent signaling cascade is crucial for macrophage responses that contribute to chronic inflammation, as seen in atherosclerosis. plos.orgnih.govmdpi.com
| Molecule | Receptor Activated | Key Downstream Kinase | Cellular Responses |
|---|---|---|---|
| BEP-CE (Oxidized this compound) | TLR4/MD-2 | SYK | Macrophage activation, inflammatory responses, lipid accumulation |
Crosstalk with NF-κB Signaling Pathways
Recent research has uncovered a connection between the hydrolysis of this compound and the nuclear factor-kappa B (NF-κB) signaling pathway, particularly in the context of cancer metastasis. biorxiv.orgresearchgate.netbiorxiv.org The enzyme lysosomal acid lipase (B570770) (LIPA) is responsible for hydrolyzing this compound. biorxiv.orgresearchgate.netbiorxiv.org Inhibition of LIPA leads to a suppression of NF-κB signaling. biorxiv.orgresearchgate.net Conversely, members of the NF-κB pathway can positively regulate the expression of LIPA, suggesting a feedback loop. biorxiv.orgresearchgate.netbiorxiv.org This interplay highlights a mechanism where the breakdown of this compound can influence inflammatory and pro-survival pathways. Studies have also shown that arachidonic acid itself can promote the activation of NF-κB. researchgate.net
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The signaling influence of this compound and its derivatives extends to the mitogen-activated protein kinase (MAPK) pathways, which are critical for regulating cell proliferation, differentiation, and stress responses. Oxidized this compound (BEP-CE) has been shown to induce the phosphorylation of key MAPK members, including ERK1/2 and JNK. plos.orgnih.govnih.gov This activation is part of the broader cellular response initiated by TLR4 and SYK. plos.orgnih.gov Furthermore, studies have indicated that high-density lipoproteins (HDL), which can carry this compound, induce the synthesis of prostacyclin through a MAPK-dependent mechanism. ahajournals.org In the context of cancer, both cholesterol and arachidonic acid have been found to promote tumor growth through the activation of the MAPK signaling pathway. researchgate.netresearchgate.net
| Signaling Pathway | Modulating Molecule | Key Cellular Outcome | Context |
|---|---|---|---|
| TLR4/SYK | Oxidized this compound (BEP-CE) | Macrophage activation, inflammation | Atherosclerosis |
| NF-κB | Hydrolysis of this compound (via LIPA) | Promotion of cancer metastasis | Cancer |
| MAPK (ERK1/2, JNK) | Oxidized this compound (BEP-CE) | Cytoskeletal reorganization, cytokine expression | Inflammation, Cancer |
Involvement in Physiological and Pathophysiological Processes
Contributions to Inflammatory and Immune Responses
The involvement of cholesteryl arachidonate (B1239269) in inflammation is multifaceted, influencing macrophage behavior, cytokine signaling, and systemic inflammatory pathways.
Role in Macrophage Activation and Foam Cell Formation
Cholesteryl arachidonate is a known component of low-density lipoprotein (LDL) and is centrally involved in the process of atherosclerosis. caymanchem.comcaymanchem.com The oxidation of the arachidonate portion of the molecule is a key step that contributes to the activation of macrophages. caymanchem.comcaymanchem.com This activation is a critical event in the development of atherosclerotic plaques.
Activated macrophages can then take up modified LDL, leading to the accumulation of intracellular lipids, a hallmark of foam cell formation. ahajournals.orgnih.gove-coretvasa.cz Foam cells are a primary component of atherosclerotic lesions. ahajournals.org The accumulation of esterified cholesterol, including this compound, is a defining characteristic of these cells. ahajournals.org The process involves the uptake of modified LDL by macrophages and the subsequent re-esterification of cholesterol with endogenous fatty acids. ahajournals.org
Minimally oxidized LDL (mmLDL) containing polyoxygenated cholesteryl ester hydroperoxides can activate toll-like receptor-4 (TLR4) on macrophages. nih.gov This activation triggers a signaling cascade that leads to increased macropinocytosis, a process where the cell engulfs large amounts of extracellular fluid, including lipoproteins. nih.gov This TLR4-dependent mechanism significantly contributes to lipid accumulation in macrophages and the formation of foam cells. nih.gov
Regulation of Cytokine Expression in Inflammatory Contexts
Oxidized forms of this compound can influence the expression of inflammatory cytokines. escholarship.org For instance, cholesteryl (9,11)-epidioxy-15-hydroperoxy-(5Z,13E)-prostadienoate (BEP-CE), a product of 15-lipoxygenase (15-LO) oxidation of this compound, stimulates macrophages to express inflammatory cytokines. escholarship.org This highlights a direct link between the oxidation of this specific cholesterol ester and the production of pro-inflammatory signaling molecules.
The broader context of lipid metabolism also plays a crucial role in regulating inflammation. The hydrolysis of this compound releases arachidonic acid, a precursor for the synthesis of prostaglandins (B1171923), which are potent inflammatory mediators. caymanchem.com Furthermore, the balance between pro-inflammatory and anti-inflammatory lipid mediators is critical. While some oxidized lipids promote inflammation, others can have anti-inflammatory effects, depending on the specific context and concentration. escholarship.org For example, certain oxidized phospholipids (B1166683) can inhibit inflammation induced by bacterial lipopolysaccharide (LPS). escholarship.org
The regulation of enzymes involved in lipid metabolism is also key. For instance, arachidonate 15-lipoxygenase (ALOX15B), an enzyme linked to the formation of specialized pro-resolving lipid mediators, is induced in macrophages by stimuli like interleukin-4 (IL-4) and lipopolysaccharide (LPS). frontiersin.org Knockdown of ALOX15B has been shown to decrease macrophage lipid accumulation and the secretion of pro-inflammatory cytokines. frontiersin.org
Impact on Systemic Inflammation and Dyslipidemia Pathways
Dyslipidemia, characterized by abnormal levels of lipids in the blood, is closely intertwined with systemic inflammation. nih.govfrontiersin.orgnih.gov Chronic inflammatory conditions are often associated with an increased risk of cardiometabolic disorders and abnormal cholesterol levels. frontiersin.orgnih.gov
Studies have shown a significant association between plasma concentrations of free arachidonic acid and arachidonic acid-enriched triglycerides with levels of low-density lipoprotein-cholesterol (LDL-C), apolipoprotein B (ApoB), and total cholesterol in individuals with hyperlipidemia. researchgate.netbohrium.com This suggests a role for arachidonic acid metabolism in regulating plasma cholesterol and lipoprotein concentrations. nih.govresearchgate.net An arachidonic acid-rich diet in animal models has been shown to increase plasma concentrations of total cholesterol and ApoB. researchgate.net
The interplay between cholesterol handling and the immune response is a critical aspect of systemic inflammation. frontiersin.orgnih.gov Dysregulated cholesterol trafficking can trigger an overactive systemic inflammatory response, contributing to the development of cardiovascular disease. frontiersin.orgnih.gov For example, the formation of cholesterol crystals, which can occur due to dysfunctional cholesterol transport, is known to activate the NLRP3 inflammasome in myeloid cells, perpetuating systemic inflammation. frontiersin.org
Roles in Neural Lipid Metabolism and Brain Homeostasis
The brain is the most cholesterol-rich organ, and maintaining its lipid homeostasis is crucial for normal function. nih.govoup.com this compound and its metabolic precursors play important roles in this complex environment.
Presence and Metabolism of this compound in Brain Tissues
While unesterified cholesterol is the primary sterol in the adult brain, small amounts of cholesteryl esters are also present. nih.gov The brain's cholesterol metabolism is largely independent from the periphery due to the blood-brain barrier (BBB). nih.gov Therefore, the majority of brain cholesterol is synthesized de novo within the brain itself, primarily by astrocytes and oligodendrocytes. oup.comnih.gov
The synthesis of cholesterol in the brain follows the mevalonate (B85504) pathway, similar to other tissues. frontiersin.orgnih.gov However, there are some differences in the preferred pathways between different brain cell types. frontiersin.orgnih.gov Once synthesized, cholesterol can be esterified with fatty acids to form cholesteryl esters, which can be stored in lipid droplets. researchgate.net While cholesteryl esters are typically found in low levels in normal brain tissue, their presence can be elevated in pathological conditions such as high-grade tumors. researchgate.net
The enzyme lecithin:cholesterol acyltransferase (LCAT), which is responsible for producing cholesteryl esters in plasma, is also present in the brain and is produced by astrocytes. oup.com This indicates that the machinery for cholesteryl ester synthesis, including this compound, exists within the central nervous system.
Influence on Synaptic Function and Neuronal Development
Cholesterol is an essential component of cell membranes and is critical for the development, function, and stability of synapses. mdpi.comresearchgate.net It plays a vital role in regulating membrane fluidity, the activity of membrane-bound receptors, and synaptic vesicle trafficking. nih.govmdpi.com Glial cells, particularly astrocytes, secrete cholesterol-containing particles that are taken up by neurons to support synapse formation and maintenance. mdpi.com
Arachidonic acid, the fatty acid component of this compound, also accumulates in the brain during development and is crucial for neuronal network formation. cambridge.org It is a major polyunsaturated fatty acid in the brain and is important for healthy brain function. nih.gov In vitro studies have shown that docosahexaenoic acid (DHA), another important brain PUFA, promotes neurite outgrowth and synaptic function. cambridge.org While direct studies on the influence of this compound on synaptic function are less common, the critical roles of both its cholesterol and arachidonic acid components strongly suggest its importance in these processes.
Deficiencies in cholesterol can lead to impaired synaptic vesicle exocytosis, reduced neuronal activity, and degeneration of dendritic spines and synapses. nih.gov Similarly, nutritional deficiencies in omega-3 fatty acids, which are structurally related to arachidonic acid, can abolish endocannabinoid-mediated neuronal functions. cambridge.org
Interplay in Cellular Proliferation and Disease Progression
Regulation of Cancer Metastasis through this compound Hydrolysis
Recent research has highlighted the significant role of this compound hydrolysis in the progression of cancer, particularly in metastasis. researchgate.netbiorxiv.orgbiorxiv.org Cholesteryl esters (CEs) are known to accumulate in various aggressive cancers, and their breakdown is crucial for providing the necessary free cholesterol and fatty acids that fuel cancer cell proliferation and invasion. biorxiv.orgfrontiersin.orgresearchgate.net
The enzyme primarily responsible for the hydrolysis of this compound in cancer cells is Lysosomal Acid Lipase (B570770) (LIPA). researchgate.netbiorxiv.orgbiorxiv.org Studies have shown that LIPA is a key regulator of CE hydrolysis in cancer cells, and its inhibition leads to an accumulation of CE-rich lipid droplets. researchgate.netbiorxiv.org this compound has been identified as a dominant substrate that is rapidly hydrolyzed by LIPA. researchgate.netbiorxiv.org
The inhibition of LIPA-driven hydrolysis of this compound has been found to effectively suppress cancer metastasis both in laboratory cell cultures and in animal models. researchgate.netbiorxiv.org Mechanistically, the inhibition of LIPA suppresses the NF-κB signaling pathway, which is a known promoter of cancer. researchgate.netbiorxiv.org Interestingly, there appears to be a positive feedback loop, where NF-κB members, in turn, regulate the expression of LIPA, further promoting CE homeostasis that favors cancer progression. researchgate.netbiorxiv.orgresearchgate.net The hydrolysis of this compound provides both cholesterol and arachidonic acid, both of which are involved in various cancer-promoting phenotypes. biorxiv.org
While LIPA-driven hydrolysis is crucial, other enzymes like neutral cholesteryl ester hydrolase (NCEH1) have also been implicated in cancer cell invasiveness. biorxiv.org However, studies suggest that LIPA is a more significant regulator of CE hydrolysis in the context of cancer progression. biorxiv.orgbiorxiv.org
Table 2: Research Findings on this compound Hydrolysis in Cancer Metastasis
| Finding | Significance | Reference(s) |
|---|---|---|
| LIPA is the key enzyme for this compound hydrolysis in cancer cells. | Identifies a critical molecular player in cancer metabolism. | researchgate.netbiorxiv.orgbiorxiv.org |
| Inhibition of LIPA suppresses cancer metastasis. | Presents a potential therapeutic target for cancer treatment. | researchgate.netbiorxiv.org |
| LIPA inhibition suppresses NF-κB signaling. | Elucidates the downstream pathway affected by CE hydrolysis. | researchgate.netbiorxiv.org |
| A LIPA-CE-NF-κB positive feedback loop exists. | Reveals a self-reinforcing mechanism promoting cancer progression. | researchgate.netbiorxiv.orgresearchgate.net |
This compound in Atherogenesis and Vascular Remodeling
This compound is a significant component of atherosclerotic plaques and plays a multifaceted role in the development and progression of atherosclerosis. wikipedia.orgontosight.aiavantiresearch.com Atherosclerosis is characterized by the accumulation of lipids, including cholesteryl esters, within the walls of arteries, leading to the formation of foam cells and the development of plaques. jst.go.jpnih.gov
This compound is a major polyunsaturated fatty acid-containing cholesteryl ester found in the core of low-density lipoproteins (LDL). researchgate.net Under conditions of oxidative stress, the arachidonate moiety of this compound is readily oxidized, contributing to the formation of oxidized LDL (oxLDL). researchgate.netbiomol.com This oxidation is a key event in atherogenesis, as oxLDL is taken up by macrophages, leading to their transformation into foam cells, a hallmark of atherosclerotic lesions. jst.go.jpcaymanchem.com
The accumulation of cholesteryl esters, including oxidized forms of this compound, is a prominent feature of fatty streaks, the earliest visible sign of atherosclerosis. avantiresearch.comjst.go.jp Advanced mass spectrometry techniques have revealed that a significant percentage of this compound in human atherosclerotic lesions is oxidized. nih.govfrontiersin.org
Furthermore, the hydrolysis of cholesteryl esters within macrophages by neutral cholesteryl ester hydrolase (CEH) is a critical step in the reverse cholesterol transport pathway, which removes cholesterol from foam cells. nih.gov Impaired hydrolysis can lead to the continued accumulation of cholesteryl esters and the progression of atherosclerosis. nih.gov
Beyond its role in foam cell formation, oxidized cholesteryl esters can also contribute to vascular remodeling, the structural and functional changes in the arterial wall that occur during atherosclerosis. nih.govfrontiersin.org For instance, certain oxidation products of cholesteryl esters have been shown to induce inflammatory responses in macrophages and promote the expression of factors involved in vascular remodeling. nih.govscispace.com
Potential Contributions to Mucosal Defense Mechanisms
This compound has been identified as a component of mucosal secretions and appears to contribute to the innate immune defense of mucosal surfaces. nih.govnih.govdntb.gov.ua Mucosal surfaces represent the first line of defense against invading microbes, and their secretions contain a variety of antimicrobial substances. nih.govaai.org While the antimicrobial properties of proteins in these secretions are well-established, the role of lipids is an emerging area of research. nih.govnih.govdntb.gov.uanih.gov
Studies of human nasal fluid have shown that it contains a variety of lipids, including this compound. nih.govnih.govdntb.gov.ua The removal of these less-polar lipids from nasal fluid significantly reduces its inherent antibacterial activity against pathogens like Pseudomonas aeruginosa. nih.govnih.gov This activity can be partially restored by replenishing the lipids. nih.govnih.gov
Furthermore, liposomal formulations of this compound have demonstrated direct antibacterial activity against both Gram-negative and Gram-positive bacteria at concentrations found physiologically in nasal fluid. nih.govnih.gov These lipids may also act synergistically with antimicrobial peptides to enhance their effectiveness. nih.govnih.gov
The production of this compound in airway epithelial cells is regulated by the enzyme Sterol O-acyltransferase 1 (SOAT1). aai.org The expression of SOAT1 can be increased by exposure to bacterial components like lipopolysaccharide (LPS), suggesting that the production of antimicrobial lipids is part of the innate immune response. aai.org Inhibition of SOAT1 expression has been shown to reduce the antibacterial activity of secretions from human bronchial epithelial cells. aai.org This indicates that host-derived lipids, including this compound, are important effector molecules in mucosal airway defense. nih.govaai.org
Advanced Analytical and Methodological Approaches for Cholesteryl Arachidonate Research
Spectrometric and Chromatographic Techniques for Quantitative Analysis
Quantitative analysis of cholesteryl arachidonate (B1239269) relies heavily on the separation and detection capabilities of liquid chromatography coupled with mass spectrometry. These methods provide the sensitivity and selectivity required to measure its concentration in various biological matrices and to profile its relationship with other cholesteryl esters.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the sensitive and specific quantification of cholesteryl arachidonate. sci-hub.se Despite challenges related to the hydrophobicity and poor ionization of neutral lipids like cholesteryl esters, robust methods have been developed. biorxiv.org A common strategy involves the use of ammonium (B1175870) additives, such as ammonium acetate (B1210297) or formate, in the mobile phase. biorxiv.orgbiorxiv.org These additives facilitate the formation of quasi-stable ammonium adducts ([M+NH₄]⁺) in positive ion mode, which can be readily detected. biorxiv.orgbiorxiv.org For cholesteryl esters, these adducts are stable enough for detection, whereas free cholesterol's adduct often dissociates, generating a characteristic dehydrated fragment ion (m/z 369.352). biorxiv.orgbiorxiv.org
This approach allows for the robust detection and quantification of cholesteryl esters, including this compound, from diverse biological samples like mammalian cells and tissues. biorxiv.org Studies have shown that polyunsaturated variants such as this compound (C20:4) are among the most abundant cholesteryl ester species in many tissues, alongside monounsaturated and other polyunsaturated forms. biorxiv.orgbiorxiv.org To aid in quantification, deuterated internal standards like this compound-d8 are often employed to ensure accuracy in LC-MS analyses. caymanchem.com Furthermore, LC-MS/MS is crucial in identifying specific, biologically active oxidized derivatives, such as the polyoxygenated this compound known as BEP-CE, in human plasma and atherosclerotic lesions. plos.org
Table 1: Summary of LC-MS/MS Applications for this compound Analysis
| Application | Methodological Detail | Key Finding | Reference |
|---|---|---|---|
| Quantification in Tissues | Reverse-phase LC-MS with ammonium adduct formation ([M+NH₄]⁺) for enhanced ionization. | This compound (C20:4) is an abundant polyunsaturated cholesteryl ester in mammalian tissues. | biorxiv.orgbiorxiv.org |
| Use of Internal Standards | GC- or LC-MS analysis utilizing this compound-d8 as an internal standard. | Enables precise and accurate quantification by correcting for sample loss and ionization variability. | caymanchem.com |
| Identification of Oxidized Species | LC-MS/MS used to identify and characterize specific oxidized cholesteryl esters. | Identified BEP-CE, an oxidized this compound, in human plasma and atherosclerotic plaques. | plos.org |
| High-Throughput Analysis | UHPLC coupled with in-source collision-induced dissociation and tandem mass spectrometry (MS/MS). | Allows for rapid (2.5 min/injection) simultaneous quantification of free cholesterol and various cholesteryl esters. | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Cholesteryl Ester Profiling
High-Performance Liquid Chromatography (HPLC) is a foundational technique for profiling and determining the composition of cholesteryl esters in biological extracts. nih.gov Reversed-phase HPLC methods are commonly developed for this purpose, allowing for the direct separation of different cholesteryl ester species. nih.govcapes.gov.br In a typical application, lipid extracts from sources like adrenal glands are first passed through a silica (B1680970) gel column to isolate the cholesteryl ester fraction from other lipids. nih.govcapes.gov.br This fraction is then injected into an HPLC system for detailed analysis. nih.gov
Using this approach, researchers have successfully detected and quantified several adrenal cholesteryl esters, including this compound, cholesteryl oleate (B1233923), and cholesteryl palmitate, using an internal standard such as cholesteryl heptadecanoate for accuracy. nih.gov The resolution of cholesteryl ester peaks can be enhanced by manipulating column temperature. tandfonline.com Rapid HPLC methods, sometimes taking less than 25 minutes per run, have been developed for the quantification of free cholesterol and cholesteryl esters in plasma, demonstrating the technique's utility in genetic and metabolic studies. tandfonline.com
Table 2: HPLC Methods for Cholesteryl Ester Profiling
| Technique | Sample Preparation | Key Application | Reference |
|---|---|---|---|
| Reversed-Phase HPLC | Lipid extraction followed by separation on a conditioned silica gel-60 column. | Profiling and quantification of seven different adrenal cholesteryl esters, including this compound. | nih.govcapes.gov.br |
| Temperature-Modulated HPLC | Direct plasma extraction. | Improved resolution of cholesteryl ester peaks by cooling the column followed by return to ambient temperature. | tandfonline.com |
| Rapid Reversed-Phase HPLC | Isopropanol extraction of avian plasma. | Fast (24-minute) analysis of free cholesterol and cholesteryl esters on a short, 3μ column. | tandfonline.com |
Characterization of Oxidation Products using Advanced Mass Spectrometry
The autoxidation of polyunsaturated fatty acid esters like this compound results in a complex mixture of products, including hydroperoxides and cyclic peroxides. nih.govresearchgate.net Advanced mass spectrometry techniques are essential for characterizing these diverse oxidation products. nih.govresearchgate.net Studies have shown that a significant portion of cholesteryl esters with polyunsaturated fatty acids are oxidized in human atherosclerotic lesions, with an estimated 16% of this compound being in an oxidized form. frontiersin.org
Using normal-phase HPLC coupled with MS/MS, researchers have identified a complex array of structurally diverse oxidized cholesteryl esters (oxCEs). nih.gov One particularly studied oxidation product of this compound is a polyoxygenated molecule with bicyclic endoperoxide and hydroperoxide groups, referred to as BEP-CE. plos.org This specific oxCE was identified using LC-MS/MS and has been shown to be biologically active. plos.org The fragmentation patterns observed in mass spectrometry are crucial for elucidating the structures of these complex oxidized lipids. sci-hub.seplos.org The analysis of these oxidation mixtures reveals that caution must be exercised with certain colorimetric assays, as compounds like bicyclic endoperoxides can give false positives. nih.govresearchgate.net
Table 3: Identified Oxidation Products of this compound via Mass Spectrometry
| Oxidation Product Class | Specific Example | Analytical Method | Significance | Reference |
|---|---|---|---|---|
| Hydroperoxides | Cholesteryl 15(S)-HPETE | LC-MS | Product of 12/15LO-mediated oxidation. | frontiersin.org |
| Cyclic Peroxides | Monocyclic peroxides | Mass Spectrometry | Component of complex autoxidation mixture. | nih.govresearchgate.net |
| Bicyclic Endoperoxides | BEP-CE (m/z = 755) | LC-MS/MS | Biologically active OxCE found in human plasma and atherosclerotic lesions. | plos.org |
| General Oxidized Species | Species with one or two added oxygen atoms | NP-HPLC-MS/MS | Found to compose up to 40% of the total cholesteryl ester pool in atheromata. | nih.gov |
Molecular Modeling and Simulation Studies
To complement experimental data, computational approaches provide unparalleled insight into the dynamic behavior of this compound. Molecular modeling and simulations allow researchers to visualize and analyze its interactions within cellular environments, such as lipid membranes, and with proteins at an atomistic level of detail.
Molecular Dynamics Simulations of this compound in Membrane Environments
Molecular dynamics (MD) simulations are a powerful computational technique used to study how cholesterol and its esters influence the properties of lipid bilayers. nih.govmdpi.com These simulations can model the behavior of this compound within a membrane, providing insights into its effects on membrane thickness, lipid packing, fluidity, and local ordering of hydrocarbon chains. nih.govmdpi.com At concentrations around 13 mol%, cholesterol is known to induce local ordering in the lipid chains of a fluid-phase bilayer. nih.gov
Simulations of complexes between cholesterol and arachidonic acid within a membrane environment suggest that the stability of such complexes is influenced by surrounding lipids like phosphatidylcholine. researchgate.net While the complex may be stable in a vacuum, interactions with other membrane components can lead to its dissociation, highlighting the importance of the lipid environment. researchgate.net Coarse-grained (CG) MD simulations, which simplify the molecular representation to study longer timescales and larger systems, have been developed and validated against atomistic force fields to predict properties of cholesterol-rich membranes, including bilayer thickness and the formation of liquid-ordered domains. nih.gov Such simulations are critical for understanding how the integration of molecules like this compound impacts the macroscopic and microscopic properties of cellular membranes. nih.gov
Table 4: Molecular Dynamics Simulation Studies Relevant to this compound
| Simulation Type | System Studied | Key Finding/Observation | Reference |
|---|---|---|---|
| Atomistic MD | Cholesterol in a model lipid bilayer. | Cholesterol induces local ordering of lipid hydrocarbon chains and increases bilayer thickness. | nih.gov |
| Atomistic MD | Cholesterol-arachidonic acid complex in a membrane lipid environment. | The complex is less stable in the membrane environment compared to a vacuum due to interactions with other lipids. | researchgate.net |
| Coarse-Grained (CG) MD | Cholesterol-rich phospholipid bilayers. | CG models can accurately predict macroscopic properties like bilayer thickness and lipid ordering. | nih.gov |
| Atomistic MD | Cholesterol in phosphatidylcholine bilayers of varying thickness. | Cholesterol's orientation and location are determined by the bilayer's hydrocarbon thickness. | rsc.org |
Computational Approaches for Lipid-Protein Interactions
Computational methods, particularly MD simulations, are extensively used to provide high-resolution details of the interplay between membrane lipids and proteins. acs.orgnih.gov These simulations can track the binding and unbinding of individual lipid molecules, like this compound, to membrane proteins, identifying specific interaction sites and their potential functional roles. nih.govbiorxiv.org Coarse-grained (CG) simulations are especially useful for capturing these events over biologically relevant timescales. acs.org
Simulations have revealed that lipids such as arachidonic acid and cholesterol can enter the hydrophobic channels of membrane-bound enzymes like cyclooxygenase-1 (COX-1). biorxiv.org The binding can be driven by both charge-charge interactions (e.g., between the arachidonate carboxylate group and charged protein residues) and hydrophobic interactions between the lipid's acyl chain and nonpolar residues lining the channel. biorxiv.org Computational tools like PyLipID have been developed to systematically analyze protein-lipid interactions from MD simulation data, allowing for the automatic determination of lipid binding sites, residence times, and bound poses. acs.org These approaches have identified specific binding sites for cholesterol on various proteins, suggesting that such interactions can be crucial for protein function and stability. acs.orgnih.govacs.org
Table 5: Computational Approaches for Studying Lipid-Protein Interactions
| Computational Method | System of Interest | Purpose of Study | Key Insight | Reference |
|---|---|---|---|---|
| Atomistic & Coarse-Grained MD | COX-1 enzyme in a membrane model containing arachidonate. | To observe the pathway of arachidonic acid into the enzyme's active site. | Identified preferential binding of arachidonic acid within the hydrophobic channel of COX-1's membrane binding domain. | biorxiv.org |
| Coarse-Grained MD | Membrane proteins in a complex model membrane. | To map the "fingerprint" of lipid-protein interactions. | Proteins create unique local environments, with specific sites that enrich for certain lipids like cholesterol. | acs.org |
| Coarse-Grained & Atomistic MD | SLC4 family transporters in a model cell membrane. | To identify putative lipid binding sites and their potential regulatory roles. | Observed enrichment of cholesterol and PIP2 around the proteins, suggesting a role in function and conformation. | nih.gov |
| MD Simulation Analysis Package (PyLipID) | GPCRs in a cholesterol-containing membrane. | To systematically and automatically analyze cholesterol binding sites. | Revealed that cholesterol can act as both an annular lipid and a specific binder at distinct allosteric sites. | acs.org |
Advanced Imaging Techniques for Subcellular Localization and Dynamics
The study of this compound's role within the cell necessitates sophisticated imaging technologies capable of visualizing its localization and dynamic processes at a subcellular level. Traditional fluorescence microscopy, while powerful, often relies on bulky fluorescent protein tags or dye labels that can interfere with the natural behavior of small lipid molecules. To overcome these limitations, researchers have turned to advanced, label-free chemical imaging methods that provide high chemical specificity and spatial resolution, allowing for the direct visualization of lipid metabolism in living cells. acs.orgresearchgate.net
Stimulated Raman Scattering Imaging for Cholesteryl Ester Hydrolysis
Stimulated Raman Scattering (SRS) microscopy has emerged as a powerful tool for studying lipid biology, offering the ability to visualize and quantify specific biomolecules based on their intrinsic molecular vibrations. acs.orgresearchgate.net This label-free technique has been instrumental in tracking the dynamics of lipid droplets (LDs), which are cellular organelles responsible for storing neutral lipids like cholesteryl esters. nih.gov SRS microscopy can differentiate between major neutral lipid classes, such as triacylglycerols and cholesteryl esters, enabling detailed investigation into their distinct metabolic functions. nih.gov
Recent research has successfully applied SRS imaging to directly visualize the hydrolysis of cholesteryl esters in real-time within living cancer cells. biorxiv.orgbiorxiv.org This process is crucial, as the aberrant accumulation of cholesteryl esters is a known hallmark of aggressive cancers. acs.orgbiorxiv.org In one key study, researchers used SRS microscopy to identify Lipase (B570770) A (LIPA) as the primary enzyme responsible for the hydrolysis of cholesteryl esters stored in lipid droplets. biorxiv.org
To specifically track the metabolic fate of cholesterol and arachidonic acid, researchers employed clever isotopic and chemical tagging strategies compatible with SRS imaging:
Alkyne-tagged Cholesterol: A biocompatible cholesterol analog featuring a tiny alkyne group (C≡C) was used. The alkyne bond has a unique vibrational frequency in a region of the cell's Raman spectrum that is otherwise silent, allowing for highly specific imaging of the tagged cholesterol as it is esterified and stored in lipid droplets. biorxiv.org
Deuterated Arachidonic Acid: To visualize the hydrolysis of the arachidonate component of cholesteryl esters, cells were supplied with arachidonic acid in which hydrogen atoms were replaced with deuterium (B1214612) (arachidonic acid-d11). The carbon-deuterium (C-D) bond has a distinct vibrational frequency, enabling specific tracking of the deuterated fatty acid. biorxiv.org
Using these probes, studies directly visualized the LIPA-driven hydrolysis of this compound. biorxiv.orgbiorxiv.org By tuning the SRS microscope to the specific vibrational frequencies of the tagged molecules, researchers could watch as the cholesteryl esters within the lipid droplets were broken down, releasing their cholesterol and fatty acid components. biorxiv.org This advanced imaging approach demonstrated that this compound is a dominant and rapidly hydrolyzed substrate for LIPA, revealing a critical step in cancer cell metabolism. biorxiv.orgbiorxiv.org The findings highlighted a LIPA-CE-NFκB feedback loop that promotes cancer metastasis, underscoring the power of SRS imaging to uncover detailed molecular mechanisms. biorxiv.org
Bioinformatic and Proteomic Approaches in this compound Research
Integrating bioinformatic and proteomic strategies is essential for deciphering the complex regulatory networks and protein interactions that govern this compound metabolism. These approaches provide a systems-level understanding, complementing the targeted visualization offered by advanced imaging techniques. nih.govresearchgate.net
Bioinformatics has been crucial in identifying key genetic and molecular players. For instance, a pan-cancer bioinformatic analysis of The Cancer Genome Atlas (TCGA) was instrumental in pinpointing LIPA as the dominant regulator of cholesteryl ester hydrolysis in cancer cells. biorxiv.org This computational approach narrowed down the candidates from a vast pool of potential enzymes, guiding subsequent experimental validation with techniques like SRS imaging and mass spectrometry. biorxiv.org
Proteomics, the large-scale study of proteins, provides a snapshot of the proteins present in a specific cellular component, such as lipid droplets. plos.org Since this compound is primarily stored within the neutral lipid core of these organelles, understanding the protein composition of the lipid droplet surface is key to identifying the enzymes, structural proteins, and trafficking molecules that regulate its fate. plos.orgnih.gov
Comparative proteomic studies have analyzed the differences between lipid droplets enriched with cholesteryl esters (CE-enriched) versus those enriched with triacylglycerols (TAG-enriched). plos.org This research is critical because it helps to define the specific cellular machinery associated with cholesteryl ester metabolism. In one such study using primary rat granulosa cells, mass spectrometry was used to identify proteins that were significantly elevated in CE-enriched lipid droplets. plos.org
Table 1: Proteins Identified as Elevated in Cholesteryl Ester-Enriched Lipid Droplets This table is generated from data presented in a study comparing CE-enriched and TAG-enriched lipid droplets in rat granulosa cells. plos.org
The identification of proteins like Vimentin, Apolipoprotein E, and Perilipin-2 on CE-enriched lipid droplets provides a proteomic context for this compound storage and mobilization. plos.org These proteins are involved in everything from maintaining the structural integrity of the lipid droplet to transporting lipids and signaling. plos.org The presence of enzymes involved in lipid metabolism further points to the dynamic nature of these organelles. By combining these proteomic inventories with functional studies, researchers can build a comprehensive model of how this compound is managed by the cell and how this process is altered in disease states.
Table of Compounds
Q & A
Q. What are the optimal methods for quantifying cholesteryl arachidonate in biological samples?
- Methodological Answer : Enzymatic assays (e.g., Roche, Boehringer) and chromatographic techniques (e.g., Liebermann-Burchard method) are commonly used. However, enzymatic methods may underestimate this compound due to incomplete hydrolysis, as shown by discrepancies between theoretical and measured concentrations . For accurate quantification, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) is recommended, as these methods resolve polyunsaturated cholesteryl esters with high specificity .
- Key Data : Enzymatic assays exhibit up to 30% error for this compound, while chromatographic methods achieve >95% accuracy .
Q. How does this compound contribute to lipid metabolism in lipoprotein particles?
- Methodological Answer : this compound is a major component of low-density lipoprotein (LDL) cores. Its hydrolysis by lysosomal acid cholesteryl ester hydrolase (ACEH) releases free cholesterol, which regulates cellular lipid homeostasis. Defective ACEH activity correlates with atherosclerotic plaque formation . To study this, radiolabeled isotopes (e.g., [1-14C]- or [3H]-cholesteryl arachidonate) can track ester turnover in vitro or in vivo .
- Key Finding : this compound constitutes ~0.04% of total cholesterol esters in human plasma .
Q. What extraction protocols preserve this compound integrity during lipid isolation?
- Methodological Answer : The Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) efficiently extracts this compound with minimal degradation. For tissues rich in polyunsaturated lipids, include antioxidants (e.g., BHT) to prevent oxidation . Post-extraction, store samples at -20°C under nitrogen to maintain stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound measurements across enzymatic assays?
- Methodological Answer : Cross-validate results using orthogonal techniques. For example, combine enzymatic assays (e.g., Roche1/Roche2) with gas chromatography (GC) or LC-MS/MS to identify hydrolysis inefficiencies. Calibrate assays with synthetic standards (e.g., deuterated this compound) to improve accuracy .
- Case Study : Boehringer’s enzymatic method underestimates this compound by 22% compared to chromatographic methods .
Q. What role do this compound hydroperoxides play in inflammatory pathways?
- Methodological Answer : Oxidized this compound hydroperoxides (CEOOH) activate Toll-like receptor 4 (TLR-4) in macrophages, driving pro-inflammatory cytokine production. To study this, isolate CEOOH from LDL using reverse-phase HPLC and validate biological activity via TLR-4 reporter assays .
- Key Mechanism : CEOOH’s arachidonate moiety forms specific hydroperoxide isomers (e.g., 15-HpETE-cholesterol), which are critical for TLR-4 binding .
Q. How can artificial neural networks (ANN) optimize this compound separation in complex lipid mixtures?
- Methodological Answer : ANN combined with genetic algorithms (GA) identifies optimal HPLC conditions (e.g., mobile phase composition, gradient slope) for resolving this compound from co-eluting triglycerides. Train the model with retention data from standards (e.g., cholesteryl palmitate, linoleate) and validate with human lipid extracts .
- Outcome : ANN-GA reduces analysis time by 40% while improving resolution (R > 1.5) for polyunsaturated esters .
Q. How does the LCAT E149A mutation affect this compound enrichment in HDL?
- Methodological Answer : Overexpress LCAT E149A in transgenic models and analyze HDL cholesterol esters via GC-MS. This mutation enhances phosphatidylcholine arachidonate specificity, increasing this compound incorporation into HDL by 3-fold compared to wild-type LCAT .
- Implication : LCAT mutations may modulate HDL’s anti-atherogenic properties via fatty acid selectivity .
Q. Can monotrans isomers of this compound serve as biomarkers for radical stress?
- Methodological Answer : Synthesize monotrans isomers via thiyl radical-catalyzed cis-trans isomerization and detect them in human plasma using Raman spectroscopy or GC. These isomers indicate lipid peroxidation triggered by reactive oxygen species (ROS) .
- Application : Monotrans isomers are elevated in atherosclerosis and chronic inflammation .
Methodological Best Practices
- Standardization : Use isotopically labeled internal standards (e.g., [2H3]-cholesteryl arachidonate) for LC-MS/MS quantification to correct for matrix effects .
- Quality Control : Include blank solvent runs and spike-recovery experiments to validate extraction efficiency (>90%) and avoid carryover in HPLC .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols and supplementary data submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
